

Spectroscopic Analysis of Bromo-Difluorobenzoic Acid Isomers: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromo-2,4-difluorobenzoic acid*

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Executive Summary

This technical guide provides an overview of the spectral data for isomers of bromo-difluorobenzoic acid. While experimental spectral data for **3-Bromo-2,4-difluorobenzoic acid** is not readily available in public databases, this document compiles and presents the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for structurally related isomers. This comparative analysis offers valuable insights for researchers working with halogenated benzoic acid derivatives. The guide also includes detailed experimental protocols for the acquisition of such spectral data and a logical workflow for spectroscopic analysis.

Spectral Data for Bromo-Fluorobenzoic Acid Isomers

Comprehensive experimental spectral data for **3-Bromo-2,4-difluorobenzoic acid** could not be located in the searched databases. As an alternative, the following tables summarize the available spectral data for closely related isomers to provide a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
8.34	m	-	Ar-H	CDCl ₃ [1]
8.07	m	-	Ar-H	CDCl ₃ [1]
7.23	m	-	Ar-H	CDCl ₃ [1]

Table 2: ¹³C NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment	Solvent
170.2	-	C=O	CDCl ₃ [1]
162.7	d, J = 256.2	C-F	CDCl ₃ [1]
136.1	d, J = 1.7	Ar-C	CDCl ₃ [1]
131.5	d, J = 8.8	Ar-C	CDCl ₃ [1]
126.7	d, J = 3.5	Ar-C	CDCl ₃ [1]
116.7	d, J = 23.1	Ar-C	CDCl ₃ [1]
109.5	d, J = 21.8	C-Br	CDCl ₃ [1]

Table 3: ¹⁹F NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
-98.11	td	J = 7.2, 5.2	CDCl ₃ [1]

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands for Related Benzoic Acid Derivatives

Compound	Wavenumber (cm ⁻¹)	Assignment
3-Bromobenzoic acid	Not specified	C=O stretch, O-H stretch, C-Br stretch
2-amino-5-bromobenzoic acid	1655	C=O stretch[2]

Note: Specific peak values for 3-Bromobenzoic acid were not available in the provided search results, but the characteristic absorptions are listed.

Mass Spectrometry (MS) Data

Table 5: Mass Spectrometry Data for Bromo-Fluorobenzoic Acid Isomers

Compound	Ionization Mode	m/z	Assignment
3-Bromo-4-fluorobenzoic acid	ESI-	216.8	[M-H] ⁻ [1]
4-Bromo-2-fluorobenzoic acid	GC-MS	218, 220	M ⁺ , [M+2] ⁺
3-Bromobenzoic acid	EI	122	[M] ⁺

Note: The presence of bromine results in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

- 5-25 mg of the solid sample for ¹H NMR; 50-100 mg for ¹³C NMR.[3]
- 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

- 5 mm NMR tubes.[3]
- Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent inside a clean, dry vial.[3]
- Transfer: Transfer the solution into an NMR tube.
- Instrumentation:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ^{13}C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ^{13}C .
 - If applicable, acquire a ^{19}F NMR spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[3] Calibrate the chemical shifts using the solvent peak or an internal standard like TMS.[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

- Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[4]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

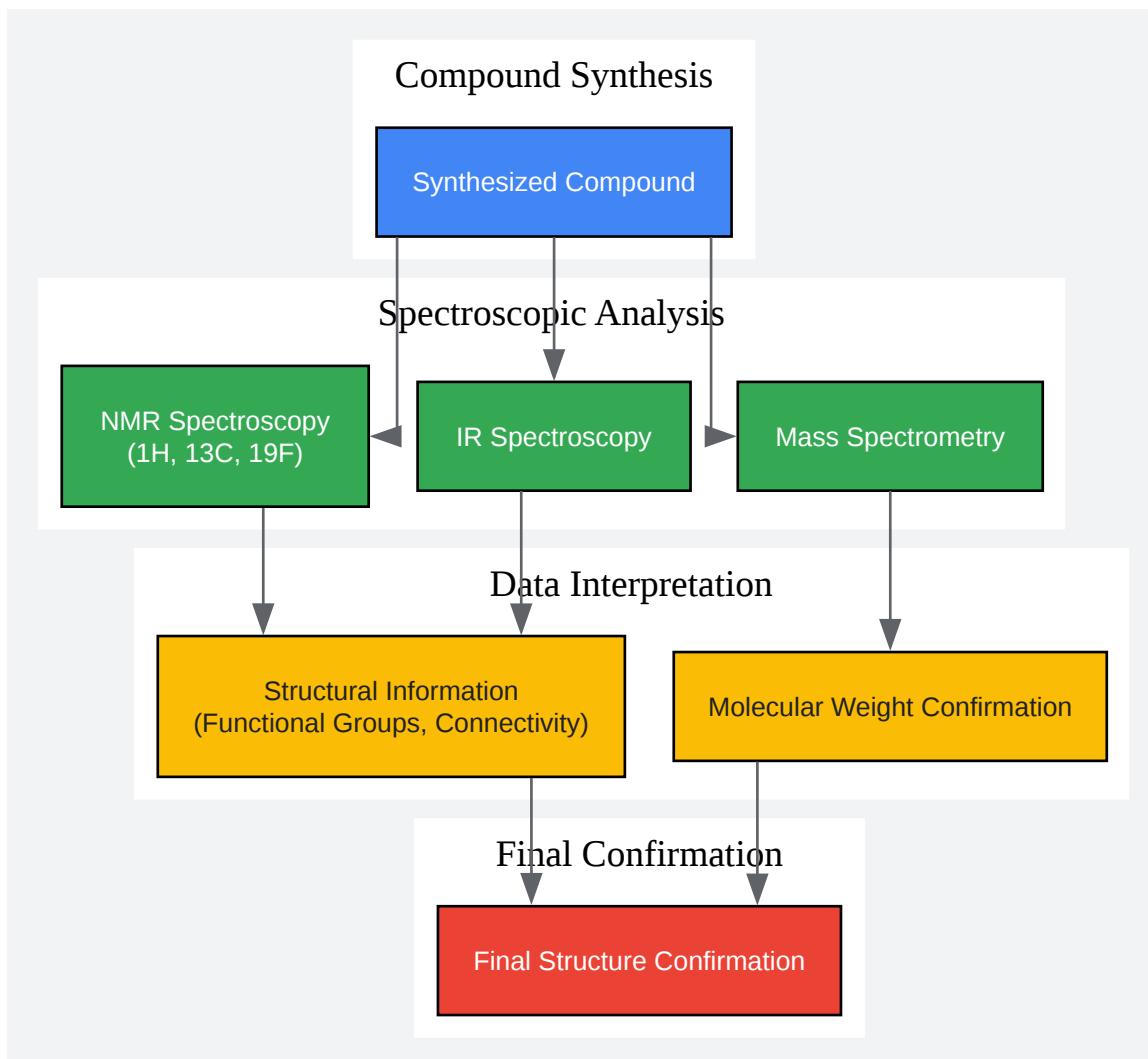
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a volatile solvent such as methanol or acetonitrile.[3]
- Data Acquisition:
 - Introduce the sample solution into the ESI source of the mass spectrometer.
 - Acquire the mass spectrum in either positive or negative ion mode. For benzoic acids, negative ion mode is often preferred to observe the $[\text{M}-\text{H}]^-$ ion.[3]
 - Analyze the isotopic pattern to confirm the presence of bromine.[3]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: A logical workflow for the spectroscopic analysis of a synthesized organic compound.

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